molecular formula C21H18N4O B2728118 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea CAS No. 1235066-47-3

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2728118
CAS No.: 1235066-47-3
M. Wt: 342.402
InChI Key: WAPSCJQOMRIOGI-UHFFFAOYSA-N
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Description

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a phenyl group, which is further connected to a p-tolyl urea group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Mechanism of Action

The exact mechanism of action would depend on the specific functional groups present in the compound and their interactions with biological targets. For example, some benzimidazole derivatives have been found to inhibit certain enzymes or interact with various receptors, leading to their therapeutic effects .

The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its specific chemical structure. Factors such as solubility, stability, and the presence of certain functional groups can influence these properties .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to interact with its targets .

Preparation Methods

The synthesis of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-benzo[d]imidazole-2-carbaldehyde with 4-aminobenzylamine to form an intermediate, which is then reacted with p-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea has found applications in various scientific research domains:

Comparison with Similar Compounds

1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-6-10-16(11-7-14)22-21(26)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPSCJQOMRIOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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